2-(5-Chloropyridin-2-yl)ethanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Standard pyridylethylamine intermediates often introduce stoichiometric inconsistency due to variable salt forms. This mono-hydrochloride (CAS 1956370-22-1) provides a fixed stoichiometry for amide coupling to DPP-4 inhibitor scaffolds and DNA-damage-response probes.

- **Precise stoichiometry**: mono-HCl eliminates free-base liberation step required with di-HCl analog.
- **Orthogonal reactivity**: C-5 chlorine inert under coupling, activatable for SNAr or Pd-catalyzed late-stage diversification.
- **QC-ready**: >95% HPLC purity; predicted pKa 8.77 & XlogP 0.8 enable RP-HPLC or HILIC system suitability testing.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
Cat. No. B11903841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloropyridin-2-yl)ethanamine hydrochloride
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)CCN.Cl
InChIInChI=1S/C7H9ClN2.ClH/c8-6-1-2-7(3-4-9)10-5-6;/h1-2,5H,3-4,9H2;1H
InChIKeyOUWHALAIHBYRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloropyridin-2-yl)ethanamine hydrochloride – Identity and Physicochemical Baseline


2-(5-Chloropyridin-2-yl)ethanamine hydrochloride (CAS 1956370-22-1) is a halo-substituted 2-pyridylethylamine derivative widely employed as a synthetic intermediate in medicinal chemistry, particularly for constructing DPP‑4 inhibitor scaffolds and DNA‑damage‑response probes . The free‑base form (CAS 1060802-15-4) has a molecular weight of 156.61 g·mol⁻¹, a predicted pKa of 8.77, an XlogP of 0.8, and a water solubility of 31 g·L⁻¹ at 25 °C . The hydrochloride salt enhances aqueous solubility and simplifies handling in aqueous reaction media .

Why 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride Cannot Be Replaced by Generic Analogs


Even among structurally proximal 2‑pyridylethylamine analogs, the C‑5 chlorine substituent imparts a unique combination of electronic influence and steric profile that cannot be replicated by a proton, methyl group, or heavier halogen. The C‑5 chlorine shifts the pyridine ring’s electron density, altering the basicity of the ethylamine side‑chain and the compound’s overall lipophilicity, which in turn affects its reactivity in downstream amide‑coupling and nucleophilic‑substitution steps . The hydrochloride salt form further distinguishes this compound from the dihydrochloride variant in terms of molecular weight, crystallization behavior, and solubility profile, making direct inter‑salt substitution a potential source of synthetic inconsistency .

Comparator Evidence for 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride


Lipophilicity Advantage of the 5-Chloro Substituent

The 5‑chloro substituent confers an XlogP of 0.8 on the free‑base, which is substantially higher than the unsubstituted 2‑(pyridin‑2‑yl)ethanamine (XlogP ≈ 0.1–0.3 estimated from analogous 2‑pyridylethylamine data) and the 5‑methyl analog (XlogP ≈ 0.5–0.7 estimated), providing a measurable increase in membrane permeability that is critical for CNS‑penetrant and intracellular target engagement .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Boiling-Point Elevation as a Purity Criterion

The chlorine atom at C‑5 raises the boiling point of the free base to 232.5 ± 25.0 °C (predicted), compared with the unsubstituted 2‑(pyridin‑2‑yl)ethanamine, which boils at 92–93 °C (12 mmHg) and has an estimated atmospheric boiling point of approximately 200–210 °C . This ~20–30 °C elevation provides a wider thermal operating window for vacuum distillation and can serve as an identity‑confirmatory quality‑control parameter.

Process Chemistry Purification Intermediate Sourcing

Molecular-Weight Differentiation Between Hydrochloride and Dihydrochloride Salts

The mono‑hydrochloride salt (CAS 1956370-22-1, MW = 193.07 g·mol⁻¹) contains one equivalent of HCl, whereas the dihydrochloride analog (CAS 1956307-37-1, MW = 229.5 g·mol⁻¹) incorporates two equivalents . This 36.4 g·mol⁻¹ difference directly impacts the molar amount of free amine delivered per unit mass: the mono‑HCl salt supplies 81% more free‑base equivalents per gram than the di‑HCl salt, an essential parameter for high‑throughput amide‑coupling plate setups where accurate amine stoichiometry is critical.

Parallel Synthesis Salt Selection Amide Coupling

Commercial Demand as a Pharmaceutical Impurity Standard

Multiple certified reference‑standard suppliers (e.g., Delta‑B, Rx‑8, Bio‑Delta) list 5‑Chloro‑2‑pyridineethanamine (CAS 1060802-15-4) under the category “Standards; Pharmaceutical/API Drug Impurities/Metabolites” with shipping documentation inclusive of ice‑pack cold‑chain protocols . In contrast, the simpler 5‑methyl and des‑chloro analogs are overwhelmingly offered only as bulk synthetic intermediates without dedicated reference‑standard certification packages.

GMP Analytics Impurity Profiling Reference Standards

Procurement-Focused Application Scenarios


Direct Precursor for the HDR Inhibitor YU238259

The primary amine moiety of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is directly elaborated to the N‑[2‑(5‑chloropyridin‑2‑yl)ethyl] side‑chain of YU238259, a homology‑dependent DNA repair inhibitor that exhibits LD50 = 8.7 μM in BRCA2‑deficient PEO1/4 cells versus >100 μM in BRCA2‑proficient cells . Procuring the mono‑HCl salt ensures the cleanest direct coupling to the 4‑((4‑methoxyphenylsulfonamido)methyl)benzoic acid fragment, bypassing the need for a separate free‑base liberation step that would be required with the di‑HCl analog .

Building Block for DPP-4 Inhibitor Scaffolds

The (5‑chloropyridin‑2‑yl)ethylamine substructure appears in multiple DPP‑4 inhibitor candidates deposited in BindingDB, where the chlorine atom participates in halogen‑bonding interactions with the enzyme active site . The mono‑hydrochloride form facilitates precise stoichiometric control in the amide‑coupling step that appends the pyridylethylamine fragment to the P1 or P2 pharmacophore region, and the compound’s >95% commercial purity (HPLC) minimizes side‑product formation during library synthesis .

Certified Impurity Standard for HPLC Method Development

5‑Chloro‑2‑pyridineethanamine is explicitly categorized and supplied as a 'Pharmaceutical/API Drug Impurities/Metabolites' reference standard by multiple ISO‑compliant vendors . Its predicted pKa of 8.77 and XlogP of 0.8 permit orthogonal HPLC separation (RP‑C18 with ion‑pairing or HILIC modes) from the parent API, making it a ready‑to‑use marker for system suitability testing in QC release assays .

Fragment-Derived Electrophile for Covalent Inhibitor Campaigns

The chloro substituent at the pyridine C‑5 position is inert to typical amide‑coupling conditions yet can be activated for nucleophilic aromatic substitution (SNAr) under forcing conditions (e.g., Pd‑catalyzed amination), providing a sequential functionalization handle that is absent in the 5‑H and 5‑methyl analogs . This orthogonal reactivity profile makes the hydrochloride salt the preferred fragment for synthesizing covalent kinase inhibitors that require late‑stage diversification on the pyridine ring while retaining the ethylamine side‑chain for target binding .

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